molecular formula C14H11NO2S B510459 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one CAS No. 63274-60-2

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B510459
CAS No.: 63274-60-2
M. Wt: 257.31g/mol
InChI Key: ATXBABRHIHRGAM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-d][1,3]oxazine compounds .

Scientific Research Applications

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity or disrupt cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.

    Thieno[3,2-b]pyrroles:

Uniqueness

5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its specific substitution pattern and the presence of both thieno and oxazine rings. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5,6-dimethyl-2-phenylthieno[2,3-d][1,3]oxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-8-9(2)18-13-11(8)14(16)17-12(15-13)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXBABRHIHRGAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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